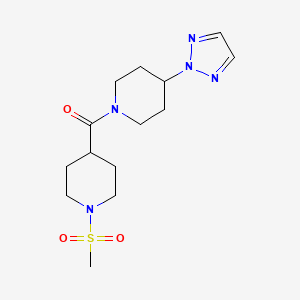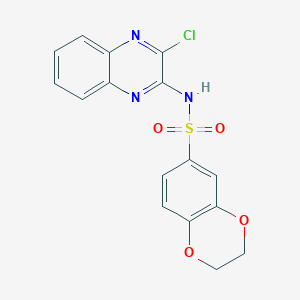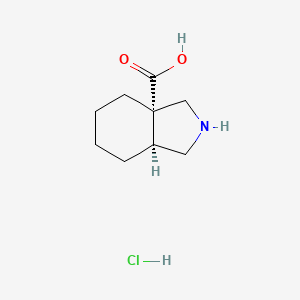![molecular formula C23H23N3O5 B2933633 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-58-3](/img/structure/B2933633.png)
7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic molecule featuring a chromen-2-one core structure substituted with a diethylamino group and an oxadiazole ring bonded to a dimethoxyphenyl group. This unique arrangement endows the compound with a diverse range of chemical and biological properties, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves a multi-step process:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, involving the reaction of a phenol with an acetoacetic ester under acidic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced through an alkylation reaction using diethylamine and an appropriate electrophile, such as a halide.
Synthesis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring is constructed via cyclization of a precursor such as a hydrazide with an acid chloride or ester under controlled conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Suzuki coupling or similar cross-coupling reaction, involving a dimethoxyphenylboronic acid and a halogenated oxadiazole intermediate.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows optimized procedures that maximize yield and efficiency while minimizing cost and environmental impact. Automation, advanced purification techniques, and process optimization are key to successful large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, particularly at the diethylamino group and the chromen-2-one core, forming various oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under strong reducing conditions, particularly targeting the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (bromine, chlorine) and alkylating agents (methyl iodide) are frequently employed.
Major Products Formed
Oxidation: Oxidized derivatives of the chromen-2-one core and diethylamino group.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: A variety of substituted analogs with different functional groups attached to the aromatic rings.
科学研究应用
7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has numerous applications across various scientific domains:
Chemistry: The compound serves as a fluorescent probe in chemical sensing and molecular recognition studies.
Biology: It is used in biological imaging due to its strong fluorescent properties, helping to visualize cellular and molecular processes.
Medicine: Researchers explore its potential as a therapeutic agent, particularly in targeting cancer cells and as part of drug delivery systems.
Industry: In industrial applications, the compound is used in the development of novel materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
Molecular Targets and Pathways
The mechanism of action for 7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Fluorescent Properties: The compound absorbs light and re-emits it at a different wavelength, making it useful in imaging applications.
Biological Interaction: It interacts with cellular components, potentially disrupting cellular processes in targeted cells, such as cancer cells.
相似化合物的比较
Similar Compounds
7-(diethylamino)-2H-chromen-2-one: Lacks the oxadiazole and dimethoxyphenyl substitutions, making it less versatile in applications.
3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one: Does not have the diethylamino group, potentially affecting its reactivity and applications.
1,2,4-oxadiazole-based compounds: Generally have similar applications in fluorescence and imaging but differ in their specific functional group substitutions, affecting their chemical and biological properties.
属性
IUPAC Name |
7-(diethylamino)-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-5-26(6-2)15-11-10-14-12-17(23(27)30-19(14)13-15)22-24-21(25-31-22)16-8-7-9-18(28-3)20(16)29-4/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPROLBSXXHGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(3,4-dimethylphenyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2933551.png)
![2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)propanamide](/img/structure/B2933552.png)



![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2933558.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2,2-diphenylacetamide](/img/structure/B2933561.png)

![3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2933563.png)


![2-chloro-N-[5-(diethylsulfamoyl)-2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2933567.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2933569.png)
methanone](/img/structure/B2933573.png)
